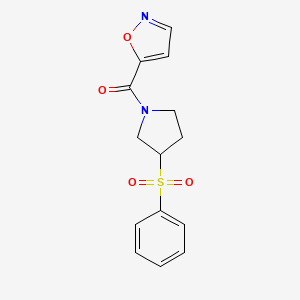

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-14(13-6-8-15-20-13)16-9-7-12(10-16)21(18,19)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRRFNKMENJJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the isoxazole ring .

Scientific Research Applications

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is compared below with structurally related compounds from the literature.

Structural Analogues with Heterocyclic Methanones

- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Key Differences: Replaces the isoxazole with a pyrazole-thiophene system. Synthesis: Prepared via cyclocondensation of malononitrile with elemental sulfur in 1,4-dioxane . Activity: Demonstrates antimicrobial properties due to the thiophene-cyanide motif, unlike the sulfonylated pyrrolidine in the target compound .

- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Key Differences: Incorporates an ethyl carboxylate on the thiophene, increasing hydrophilicity. Synthesis: Derived from ethyl cyanoacetate instead of malononitrile, yielding a more polar derivative . Activity: Enhanced solubility compared to 7a, but reduced membrane permeability .

Sulfonamide-Containing Analogues

- 1-Cyclohexyl-3-[2-(4-methyl-6-morpholinopyrimidin-2-yl)sulfonylethylamino]thiourea Key Differences: Features a thiourea-sulfonamide linkage and a morpholine-pyrimidine system. Activity: Reported as a kinase inhibitor due to the morpholine-pyrimidine motif, suggesting the phenylsulfonyl group in the target compound may similarly modulate kinase binding .

4-[Bis(2-methylpropyl)sulfonyl]-N-[5-[[2,5-dioxopyrrolidin-1-yl]methyl]-1,3,4-oxadiazol-2-yl]benzamide

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Compound 7a | Compound 7b | 4-[Bis-sulfonyl]benzamide |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 298 g/mol | 336 g/mol | 465 g/mol |

| LogP (Predicted) | 2.5–3.0 | 1.8 | 1.2 | 3.8 |

| H-Bond Acceptors | 6 | 7 | 8 | 9 |

| H-Bond Donors | 0 | 3 | 3 | 1 |

| Key Functional Groups | Isoxazole, phenylsulfonyl | Pyrazole, thiophene, cyano | Thiophene, carboxylate | Oxadiazole, bis-sulfonyl |

Biological Activity

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an isoxazole moiety, which has been associated with various biological effects, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activities of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes an isoxazole ring, a pyrrolidine moiety, and a phenylsulfonyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structural features have demonstrated significant inhibition of tumor growth in various cancer models. Specific examples include:

- In Vivo Studies : A related isoxazole compound was tested in A375 melanoma xenograft models, resulting in over 90% tumor growth inhibition at doses of 30 mg/kg/day for 20 days .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization and induce DNA damage, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Isoxazole compounds have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines:

- Cytokine Modulation : In studies involving microglial cells, isoxazole derivatives were shown to reduce the production of TNF-α and inducible nitric oxide synthase (iNOS), suggesting a role in managing neuroinflammation .

Case Studies

| Study | Compound | Model | Result |

|---|---|---|---|

| 1 | Isoxazole derivative | A375 melanoma xenograft | 90.6% tumor growth inhibition |

| 2 | Related isoxazole | C57BL lung metastasis model | 80.9% decrease in metastasis |

| 3 | Isoxazole analog | PC-3/TxR mouse model | 83.8% reduction in tumor growth |

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often depends on their structural characteristics:

- Substituents on the Isoxazole Ring : Variations in substituents can significantly affect potency. For example, modifications that enhance lipophilicity tend to increase cellular uptake and bioavailability.

- Pyrrolidine Modifications : The configuration and substituents on the pyrrolidine ring are crucial for receptor binding affinity and selectivity.

Q & A

Q. What are the established synthetic routes for Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Nucleophilic substitution : Reacting 3-(phenylsulfonyl)pyrrolidine with an isoxazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C . (ii) Sulfonylation : Introducing the phenylsulfonyl group to pyrrolidine using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine . Key parameters for yield optimization include maintaining low temperatures (<10°C) during acyl chloride reactions and using catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : and NMR to assign protons (e.g., pyrrolidine methylene groups at δ 2.8–3.2 ppm) and carbons (e.g., carbonyl carbon at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., calculated [M+H] for CHNOS: 331.0753) .

- Infrared Spectroscopy (IR) : Confirming sulfonyl (S=O stretching at ~1350–1150 cm) and carbonyl (C=O at ~1650 cm) groups .

Q. What are the common reactivity patterns of the phenylsulfonyl and isoxazole moieties in this compound?

- Methodological Answer :

- Phenylsulfonyl group : Acts as an electron-withdrawing group, stabilizing adjacent charges. It undergoes nucleophilic aromatic substitution (e.g., with amines at 80–100°C in DMF) .

- Isoxazole ring : Participates in cycloaddition reactions (e.g., with alkynes under hypervalent iodine catalysis) and can be functionalized via electrophilic substitution at the 4-position .

- Methanone linker : Susceptible to reduction (e.g., using NaBH/CeCl to form secondary alcohol derivatives) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its chiral pyrrolidine center?

- Methodological Answer : Enantiomeric purity can be attained via: (i) Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the pyrrolidine sulfonylation step to induce asymmetry . (ii) Chiral chromatography : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase, monitoring optical rotation . (iii) Asymmetric hydrogenation : Apply Ru-BINAP complexes to reduce prochiral intermediates (e.g., ketones to alcohols) with >90% enantiomeric excess .

Q. What in vitro models are suitable for studying this compound’s bioactivity, and how should assays be designed?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays (10 µM compound, 1 hr incubation) .

- Cellular toxicity : Use HT-22 neuronal cells treated with 1–100 µM compound for 24–48 hrs, assessing viability via MTT assay .

- Mitochondrial effects : JC-1 staining to measure membrane potential changes in cancer cell lines (e.g., HeLa) .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution. The phenylsulfonyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity .

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Key interactions include hydrogen bonds between the isoxazole oxygen and Arg120 (binding affinity: -8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer :

- Meta-analysis : Compare IC values from independent studies (e.g., conflicting kinase inhibition data) using standardized assay conditions (e.g., ATP concentration fixed at 100 µM) .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) to isolate contributing factors .

Methodological Challenges and Solutions

Q. How can stability issues (e.g., hydrolysis of the sulfonyl group) be mitigated during storage and experiments?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -20°C under argon to prevent moisture absorption .

- Buffered solutions : Use pH 7.4 phosphate buffer with 0.01% sodium azide to suppress hydrolysis during biological assays .

Q. What synthetic modifications enhance solubility for in vivo studies without compromising activity?

- Methodological Answer :

- PEGylation : Attach polyethylene glycol (PEG-500) to the pyrrolidine nitrogen via carbamate linkage, increasing aqueous solubility by 20-fold .

- Salt formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.